2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a thieno[3,2-d]pyrimidin-2,4-dione core structure substituted with a butyl group and an acetamide moiety, which is further connected to a 3,5-dichlorophenyl group. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-2,4-dione core[_{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno [3,4 ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of β-keto amides with pyrrolidine in the presence of a desiccant like calcium chloride[{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... The reaction conditions often require heating in an organic solvent such as toluene[{{{CITATION{{{_2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production. Large-scale reactions may also employ continuous flow chemistry techniques to enhance productivity and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[3,2-d]pyrimidin-2,4-dione core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions at different positions on the thieno[3,2-d]pyrimidin-2,4-dione core can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : Research has investigated its potential as a therapeutic agent, including its use in drug discovery and development.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the butyl group and the 3,5-dichlorophenyl moiety. Similar compounds in the thieno[3,2-d]pyrimidin-2,4-dione class may lack these substituents or have different substituents, leading to variations in their properties and applications.
List of Similar Compounds
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDWMYESSRTRH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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